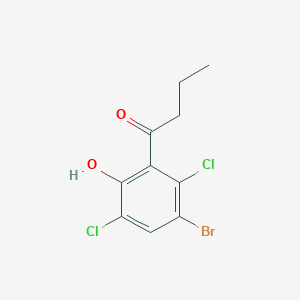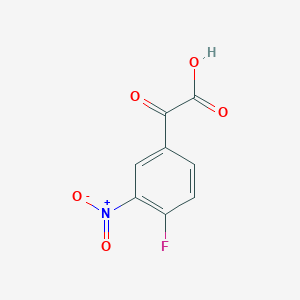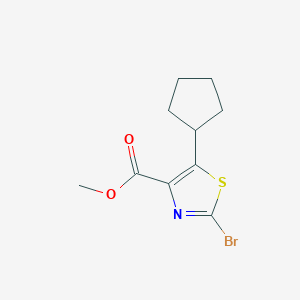
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
The synthesis of Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1,3-thiazole with cyclopentyl derivatives under specific conditions. One common method involves the use of thiourea and substituted thioamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Common reagents used in these reactions include thiourea, substituted thioamides, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Used in the production of biocides, fungicides, and dyes.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of the bromine atom allow it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-bromothiazole-4-carboxylate: Similar structure but without the cyclopentyl group.
2-Amino-5-bromo-4-(methoxycarbonyl)-1,3-thiazole: Contains an amino group instead of the cyclopentyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H12BrNO2S |
|---|---|
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H12BrNO2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Clé InChI |
JVVYBKADEFFTPH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=N1)Br)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


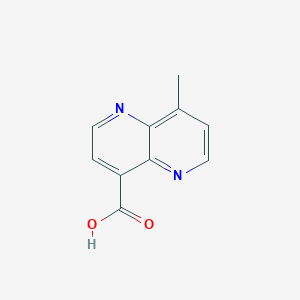
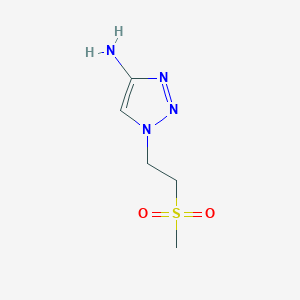
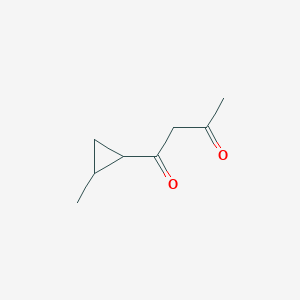
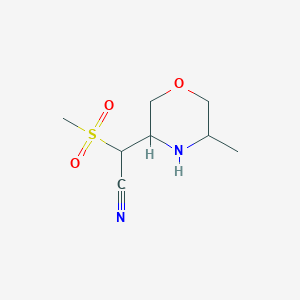
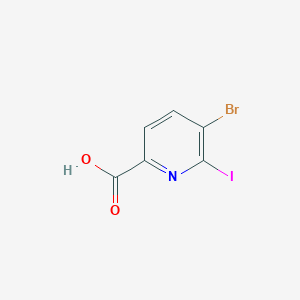
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
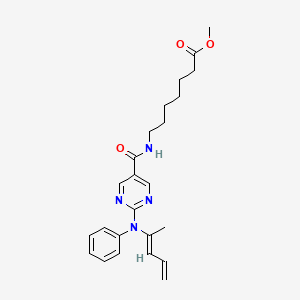
![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
